Methyl 4-(4-benzylpiperazin-1-yl)-3-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate
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Overview
Description
METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[5-(3-NITROPHENYL)FURAN-2-AMIDO]BENZOATE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[5-(3-NITROPHENYL)FURAN-2-AMIDO]BENZOATE typically involves multi-step organic reactions. The process may start with the preparation of the benzoate core, followed by the introduction of the furan and nitrophenyl groups. The final step often involves the coupling of the benzylic piperazine moiety.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[5-(3-NITROPHENYL)FURAN-2-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzylic position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[5-(3-NITROPHENYL)FURAN-2-AMIDO]BENZOATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[5-(3-NITROPHENYL)FURAN-2-AMIDO]BENZOATE: can be compared with other piperazine derivatives, such as:
Uniqueness
The uniqueness of METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[5-(3-NITROPHENYL)FURAN-2-AMIDO]BENZOATE lies in its specific structural features, such as the combination of the benzylic piperazine and the nitrophenyl-furan moieties. These features may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C30H28N4O6 |
---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
methyl 4-(4-benzylpiperazin-1-yl)-3-[[5-(3-nitrophenyl)furan-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C30H28N4O6/c1-39-30(36)23-10-11-26(33-16-14-32(15-17-33)20-21-6-3-2-4-7-21)25(19-23)31-29(35)28-13-12-27(40-28)22-8-5-9-24(18-22)34(37)38/h2-13,18-19H,14-17,20H2,1H3,(H,31,35) |
InChI Key |
RLRXOZQWGWEZRV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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